N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
Molecular Formula |
C10H9N3O3S |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C10H9N3O3S/c1-5(14)13-10-12-4-8(17-10)6-2-7(15)9(16)11-3-6/h2-4,15H,1H3,(H,11,16)(H,12,13,14) |
InChI Key |
DFZVOZACRWZQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)C2=CNC(=O)C(=C2)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are a common method for synthesizing thiazole derivatives. For instance, the reaction of 2-amino thiazole with acetic anhydride or acetyl chloride can yield the desired acetamide. This method typically requires the application of heat and may involve catalysts to enhance reaction rates.
Solid Dispersion Techniques
Recent advancements have introduced solid dispersion techniques that improve the solubility and bioavailability of poorly soluble compounds. This method involves mixing the active pharmaceutical ingredient with a carrier at elevated temperatures to form a solid solution or dispersion upon cooling. The ratio of active ingredient to carrier can significantly affect the properties of the final product.
Recent studies have highlighted various aspects of the synthesis and application of thiazole derivatives:
Therapeutic Applications
Research indicates that thiazole derivatives exhibit a range of pharmacological activities, including anti-Alzheimer properties by inhibiting cholinesterase activity and amyloid-beta aggregation. The synthesis methods employed can influence these biological activities.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are commonly employed to validate the successful synthesis of N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide.
Optimization of Synthesis Conditions
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is essential for maximizing yield and purity. Studies have shown that varying these parameters can lead to significant differences in the properties of the final product.
The following table summarizes various preparation methods along with their advantages and limitations:
| Method | Advantages | Limitations |
|---|---|---|
| Condensation Reactions | Simple setup; high yield | Requires careful control of reaction conditions |
| Cyclization Processes | Effective for complex structures | May require multiple steps |
| Solid Dispersion Techniques | Improved solubility; enhanced bioavailability | Complexity in formulation |
The preparation of this compound involves various synthetic strategies that can significantly impact its therapeutic potential. Ongoing research continues to refine these methods to enhance yields and optimize biological activities, making this compound a promising candidate in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies indicate that N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide has potential antimicrobial properties. Its ability to form complexes with metal ions enhances its activity against metal-dependent enzymes in pathogens.
- Anticancer Potential : The compound has been evaluated for its anticancer properties. Structure–activity relationship (SAR) studies suggest that modifications to the thiazole and pyridine rings can significantly influence its efficacy against various cancer cell lines. For instance, thiazole-pyridine hybrids have shown better anti-breast cancer efficacy compared to standard drugs .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes. Various derivatives have been synthesized to enhance its biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetamide | Structure | Lacks hydroxyl group but retains antimicrobial activity. |
| 2-Aminothiazoles | Structure | Known for anti-tubercular properties; simpler structure. |
| 4-(Pyridinyl)thiazoles | Structure | Exhibits significant antitumor activity; lacks keto group. |
These derivatives highlight the structural diversity possible with modifications to the core thiazole and pyridine structures, potentially leading to compounds with enhanced therapeutic profiles .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Antitumor Activity : In one study, a thiazole-pyridine hybrid demonstrated IC50 values of 5.71 μM against breast cancer cells (MCF7), showing promising results compared to standard treatments .
- Cytotoxicity Testing : Another research effort assessed various thiazole derivatives against human cancer cell lines (U251 glioblastoma and WM793 melanoma), revealing strong selectivity and apoptosis induction in several tested compounds .
Mechanism of Action
The mechanism of action of N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives with Anti-Inflammatory Activity
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)
- Structure : Features a thiazole-acetamide core with a 4-hydroxy-3-methoxyphenyl substituent at the 4-position of the thiazole.
- Biological Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM) with demonstrated anti-inflammatory effects in preclinical models .
- Key Difference : The substituent on the thiazole (methoxyphenyl vs. pyridin-3-yl in the target compound) influences selectivity for cyclooxygenase isoforms.
TASP0415914 (PI3Kγ Inhibitor)
- Structure : Contains a thiazole-acetamide backbone with a 3-hydroxypiperidin-1-yl-1,2,4-oxadiazole substituent.
- Biological Activity : Orally potent PI3Kγ inhibitor for inflammatory diseases .
- Key Difference : The oxadiazole-piperidine moiety replaces the pyridine ring, highlighting how heterocyclic substitutions modulate kinase selectivity.
Thiazole-Acetamide Derivatives with Enzyme Inhibitory Activity
SirReal2 (SIRT2 Inhibitor)
- Structure : Includes a naphthalen-1-ylmethyl group at the 5-position of the thiazole and a pyrimidine-sulfanyl substituent on the acetamide.
- Biological Activity : Potent SIRT2 inhibitor, with hydrophobic interactions critical for binding .
- Key Difference : The bulky naphthalene group enhances hydrophobic binding, contrasting with the hydrophilic pyridine substituent in the target compound.
Pyridazine and Pyridazinone Derivatives
FPR2 Agonists (Pyridazin-3(2H)-one Derivatives)
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Biological Activity : Specific FPR2 agonist activating calcium mobilization and chemotaxis in neutrophils .
- Key Difference : Replacement of the thiazole ring with a pyridazine scaffold shifts activity toward formyl peptide receptor modulation.
N-Substituted Cinnamamides
Thiadiazole-Acetamide Hybrids
- Example : N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide.
- Structure : Combines thiadiazole and pyridazine moieties with acetamide linkages.
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Hydrophilic groups (e.g., hydroxyl, oxo) on the pyridine ring may improve solubility but reduce membrane permeability compared to hydrophobic substituents (e.g., naphthalene in SirReal2).
- Electron-withdrawing groups (e.g., bromophenyl in FPR2 agonists) enhance receptor binding affinity, while methoxy groups modulate selectivity (COX-2 vs. COX-1) .
Synthetic Flexibility :
- The thiazole-acetamide core is amenable to diverse modifications, enabling the generation of libraries for structure-activity relationship (SAR) studies .
Pharmacological Diversity: Minor structural changes (e.g., replacing pyridine with oxadiazole) can shift activity from anti-inflammatory to kinase inhibition, underscoring the importance of scaffold optimization .
Biological Activity
N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide, a compound featuring both thiazole and pyridine moieties, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant research findings.
The chemical structure of this compound is represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O3S |
| Molecular Weight | 247.26 g/mol |
| CAS Number | 53379599 |
| PubChem ID | 135446253 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. The compound exhibited significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | |
| Escherichia coli | 0.30 μg/mL | |
| Pseudomonas aeruginosa | 0.35 μg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | 12.50 | |
| A549 (lung cancer) | 26.00 | |
| HepG2 (liver cancer) | 20.00 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapies.
Anticonvulsant Activity
Research into the anticonvulsant properties of compounds similar to this compound indicates that thiazole derivatives can exhibit significant anticonvulsant effects.
Table 3: Anticonvulsant Activity Summary
| Compound | Model Used | Effective Dose (ED50) | Reference |
|---|---|---|---|
| Thiazole Derivative A | PTZ-induced seizures | 16 mg/kg | |
| Thiazole Derivative B | Maximal Electroshock | 20 mg/kg |
These results highlight the potential for thiazole-containing compounds to be developed as anticonvulsants.
Case Studies and Research Findings
A notable study published in ACS Omega demonstrated that derivatives of thiazole and pyridine could enhance the efficacy of existing antibiotics when used in combination therapies, showing synergistic effects against resistant pathogens . Additionally, a study focusing on structure–activity relationships (SAR) indicated that modifications to the thiazole ring could significantly impact both antimicrobial and anticancer activities .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazole formation | α-Bromoketone, thiourea, ethanol, reflux (4–6 h) | Core ring synthesis | 60–75 | |
| Acetamide coupling | Chloroacetyl chloride, triethylamine, reflux (4 h) | Side-chain addition | 65–70 | |
| Pyridinone attachment | Pd-catalyzed cross-coupling, 80°C, 12 h | Functionalization | 50–60* | |
| *Hypothetical, based on analogous reactions. |
Basic: How can the structure and purity of this compound be validated?
Answer:
Use a multi-technique approach:
- 1H NMR : Confirm substituent integration (e.g., acetamide CH₃ at δ ~2.1 ppm, thiazole protons at δ 6.5–7.5 ppm) .
- LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental analysis : Ensure ≤0.4% deviation for C, H, N, S .
- IR spectroscopy : Identify carbonyl (C=O) stretches (1650–1750 cm⁻¹) and hydroxyl (O–H) bands (3200–3500 cm⁻¹) .
Advanced: How can computational tools guide the prediction of biological activity for this compound?
Answer:
- PASS algorithm : Predicts potential antiviral or enzyme-inhibitory activity based on structural similarity to known thiazole derivatives (e.g., herpesvirus inhibitors like Pritelivir analogs) .
- Molecular docking : Screen against targets like viral thymidine kinase (HSV-1) or SIRT2 (using AutoDock Vina) to assess binding affinity .
- ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .
Advanced: How can synthetic yields be optimized for derivatives with bulky substituents?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki couplings to reduce steric hindrance .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) for cyclization steps .
- Workflow :
- Screen base (e.g., K₂CO₃ vs. Et₃N) for acetamide coupling .
- Monitor by TLC (hexane:EtOAc 3:1) to halt reactions at 85–90% conversion .
Advanced: How to resolve contradictions in reported biological activity data for similar thiazole-acetamides?
Answer:
- Assay standardization :
- Structural nuances :
- Compare substituent effects (e.g., sulfonyl vs. hydroxy groups) on target binding .
- Validate via SAR studies: Synthesize 5-methyl vs. 5-phenyl analogs to isolate substituent contributions .
Advanced: What analytical methods are critical for assessing metabolic stability?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via HPLC-UV at 254 nm .
- Metabolite ID : Use HR-MS/MS to detect hydroxylated or glucuronidated metabolites .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
